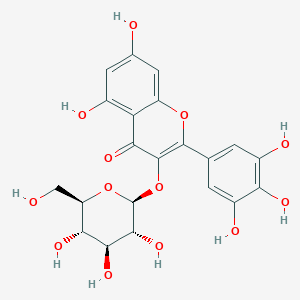

myricetin 3-O-beta-D-glucopyranoside

Overview

Description

Myricetin 3-O-beta-D-glucopyranoside (M3G) is a flavonoid glycoside isolated from various plant sources. It is a derivative of myricetin, a polyphenol found in many fruits and vegetables. M3G has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer activities. Its structure and properties make it a promising candidate for use in various biomedical applications.

Scientific Research Applications

Antioxidant and Free-Radical Scavenging Activity

- Myricetin glycosides, including myricetin 3-O-beta-D-glucopyranoside, have shown significant antioxidant activity. They were found effective in free-radical scavenging assays, including the Trolox Equivalent Antioxidant Capacity (TEAC) test and inhibition of xanthine oxidase activity (Cioffi et al., 2002).

Potential for Treating Viral Infections

- Compounds including myricetin glycosides isolated from various plants exhibited activity against Coxsackie viruses A16, suggesting potential applications in treating viral infections (Nguyen Thi Hong Van et al., 2014).

Anti-inflammatory Effects

- Myricetin 3-O-beta-D-glucuronide, a related compound, exhibited strong anti-inflammatory effects, significantly more effective than some traditional anti-inflammatory drugs. This suggests potential applications in treating inflammation-related conditions (Hiermann et al., 1991).

Potential in Cancer Treatment

- Myricetin has been found to suppress invasion and promote cell death in human placental choriocarcinoma cells. This implies a potential role in cancer treatment, particularly in targeting specific cancer cell types (Yang et al., 2017).

Role in Metabolic Disorders and Diabetes Management

- Myricetin has shown potential as a treatment for type 2 diabetes mellitus, functioning as a natural class B GPCR agonist. It exhibits glucoregulatory activity, indicating its utility in managing blood glucose levels (Li et al., 2017).

Effect on Hepatic Steatosis

- Myricetin has been observed to have a regressive effect on hepatic steatosis in mice, suggesting its effectiveness in treating obesity-related liver conditions (Xia et al., 2016).

Mechanism of Action

Target of Action

Myricetin 3-O-beta-D-glucopyranoside, a flavonol derived from Tibouchina paratropica, primarily targets Leishmania , a genus of trypanosomes . Leishmania is a group of protozoan parasites responsible for causing leishmaniasis, a disease that can range from skin sores to damage to internal organs .

Mode of Action

The compound interacts with Leishmania, exhibiting anti-Leishmanial activity . , which could contribute to its anti-Leishmanial effects.

Biochemical Pathways

This compound affects various biochemical pathways. It has been found to protect cells against H2O2-induced cell damage via inhibition of reactive oxygen species (ROS) generation and activation of antioxidant enzymes . This suggests that the compound may play a role in modulating oxidative stress pathways.

Pharmacokinetics

It’s known that flavonoids like myricetin can enhance the bioavailability of certain drugs

Result of Action

The molecular and cellular effects of this compound’s action include anti-Leishmanial, anti-inflammatory, and antimicrobial activities . These effects could potentially lead to the reduction of inflammation and microbial infections, as well as the inhibition of Leishmania growth.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, UV rays from sunlight can affect the stability of flavonoids . Additionally, the compound’s efficacy can be influenced by factors such as the presence of other compounds, pH levels, and temperature . More research is needed to fully understand how these and other environmental factors influence the action of this compound.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Myricetin 3-O-beta-D-glucopyranoside interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit anti-Leishmanial, anti-inflammatory, and antimicrobial activities . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Properties

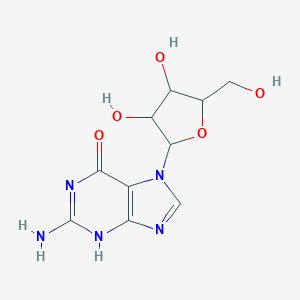

IUPAC Name |

5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHXFLPXBUAOJM-LIBJPBHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941668 | |

| Record name | 5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19833-12-6 | |

| Record name | Myricetin 3-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19833-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomericitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

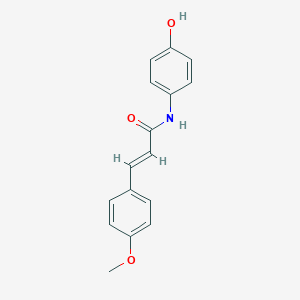

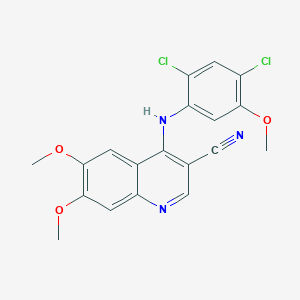

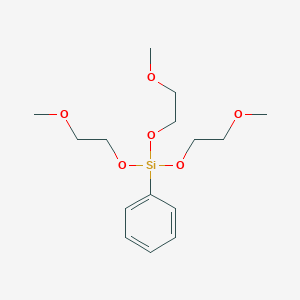

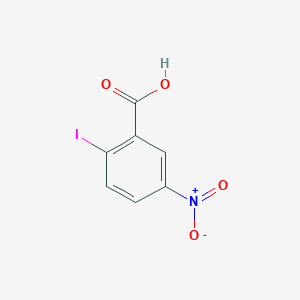

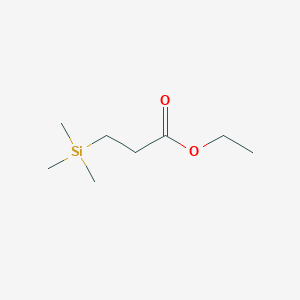

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of myricetin 3-O-beta-D-glucopyranoside?

A1: this compound has been isolated and identified in several plant species. The provided research articles identify it in the flowers of Abelmoschus manihot [] and Androsace umbellata []. Another study successfully isolated and purified this compound from Nelumbo nucifera Gaertn using a combination of silica gel chromatography and high-speed counter-current chromatography [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.